Butanoic acid, (1S)-1-phenylethyl ester
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Overview
Description
Butanoic acid, (1S)-1-phenylethyl ester is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular ester is derived from butanoic acid and (1S)-1-phenylethanol. It is characterized by its unique chemical structure, which contributes to its distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, (1S)-1-phenylethyl ester typically involves the esterification reaction between butanoic acid and (1S)-1-phenylethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion. The reaction can be represented as follows:
Butanoic acid+(1S)-1-phenylethanol→Butanoic acid, (1S)-1-phenylethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, (1S)-1-phenylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and (1S)-1-phenylethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Butanoic acid and (1S)-1-phenylethanol.
Reduction: Butanol and (1S)-1-phenylethanol.
Transesterification: New ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
Butanoic acid, (1S)-1-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of butanoic acid, (1S)-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways, influencing cellular functions and signaling processes.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: Similar ester with a different alcohol component.
Butanoic acid, methyl ester: Another ester with a different alcohol component.
Phenylacetic acid, (1S)-1-phenylethyl ester: Similar ester with a different acid component.
Uniqueness
Butanoic acid, (1S)-1-phenylethyl ester is unique due to its specific combination of butanoic acid and (1S)-1-phenylethanol, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions in biological systems and contributes to its characteristic aroma, making it valuable in various applications.
Properties
CAS No. |
161024-76-6 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[(1S)-1-phenylethyl] butanoate |
InChI |
InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
GGKADXREVJTZMF-JTQLQIEISA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(=O)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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